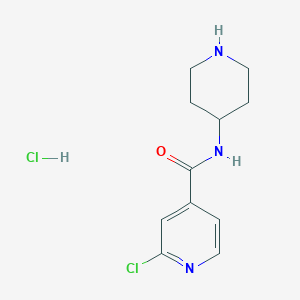

2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride is a chemical compound with the molecular formula C11H15Cl2N3O. It is a derivative of isonicotinamide and contains a piperidine ring, which is a common structural motif in many biologically active compounds

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit enzymes such as acetylcholinesterase (ache) and glycogen synthase kinase 3 beta (gsk3β) . These enzymes play crucial roles in neurological functions and their inhibition can have significant effects on the nervous system .

Mode of Action

Similar compounds have been found to inhibit ache and gsk3β . Inhibition of these enzymes can lead to an increase in the level of acetylcholine in the brain, which can have significant effects on neurological functions .

Biochemical Pathways

Similar compounds have been found to affect the cholinergic pathway by inhibiting ache, leading to an increase in the level of acetylcholine in the brain .

Pharmacokinetics

The molecular weight of the compound is 276162 Da , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 Da are generally well absorbed and distributed in the body.

Result of Action

Similar compounds have been found to increase the level of acetylcholine in the brain without affecting that in the intestine . This can have significant effects on neurological functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride typically involves the reaction of isonicotinic acid with piperidine and subsequent chlorination. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinamide derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar piperidine ring structure and have been studied for their biological activities.

Isonicotinamide derivatives: Other derivatives of isonicotinamide also exhibit various biological activities and are used in medicinal chemistry.

Uniqueness

2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other similar compounds . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a chlorinated isonicotinamide structure with a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various cellular pathways:

- Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation, similar to other isonicotinamide derivatives.

- Induction of Apoptosis: Evidence suggests that this compound can induce apoptosis in cancer cells, a mechanism often associated with anticancer agents.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound across various cancer cell lines. A summary of these findings is presented in Table 1.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.0 | Apoptosis induction |

| HepG2 (Liver) | 12.5 | Enzyme inhibition and ROS accumulation |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Case Studies

- Breast Cancer (MCF-7 Cells): In a study examining the effects of the compound on MCF-7 cells, it was found to induce apoptosis at concentrations around 10 μM. The mechanism involved the activation of caspases and increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction.

- Liver Cancer (HepG2 Cells): The compound exhibited an IC50 value of 12.5 μM against HepG2 cells. The study highlighted that treatment resulted in significant ROS production and subsequent cell death through apoptosis.

- Lung Cancer (A549 Cells): With an IC50 of 15 μM, the compound was shown to disrupt the cell cycle, leading to G0/G1 phase arrest. This disruption was attributed to its effects on cyclin-dependent kinases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine and isonicotinamide components can enhance or reduce biological activity. For instance, substituents at specific positions on the piperidine ring have been shown to significantly impact cytotoxicity and selectivity for cancerous versus normal cells.

Eigenschaften

IUPAC Name |

2-chloro-N-piperidin-4-ylpyridine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O.ClH/c12-10-7-8(1-6-14-10)11(16)15-9-2-4-13-5-3-9;/h1,6-7,9,13H,2-5H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYYSRFQEBWLKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=NC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.